N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide

Description

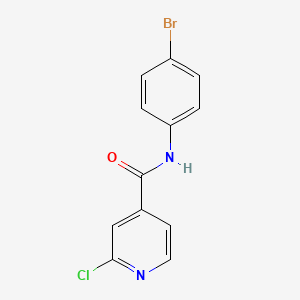

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (CAS: 1019372-53-2) is a synthetic carboxamide derivative with the molecular formula C₁₂H₈BrClN₂O and a molecular weight of 311.56 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position, linked to a 4-bromophenyl moiety.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-9-1-3-10(4-2-9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBMRRJTOZQSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide typically involves the reaction of 4-bromophenylamine with 2-chloropyridine-4-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and iron(III) chloride (FeCl3) for electrophilic substitution.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide features a pyridine ring substituted with a brominated phenyl group and a carboxamide functional group. The specific arrangement of these substituents contributes to its reactivity and interaction with biological systems. The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as Suzuki-Miyaura cross-coupling or other coupling reactions to introduce the desired functional groups efficiently.

Neurological Disorders

One of the most promising applications of this compound is in the treatment of neurological disorders. Research indicates that compounds with similar structures can modulate voltage-gated potassium channels, which are crucial in neuronal excitability and signaling. This modulation can potentially lead to therapeutic effects in conditions such as epilepsy and other seizure disorders.

Antibacterial Activity

Recent studies have highlighted antibacterial properties associated with compounds structurally related to this compound. For instance, derivatives have shown significant activity against drug-resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae. These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents .

Biochemical Pathways and Mechanisms

Research into the biochemical interactions of this compound reveals its potential role in modulating various protein kinases and other cellular pathways. Such interactions are critical for understanding how this compound can influence biological processes and contribute to therapeutic strategies for diseases influenced by these pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological targets:

- Seizure Disorders : A study demonstrated that the compound could effectively modulate potassium channels, providing a basis for its use in treating epilepsy.

- Antimicrobial Studies : In vitro tests showed that derivatives exhibited strong antibacterial activity, particularly against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential clinical relevance .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide with structurally related carboxamide derivatives, focusing on synthesis, reactivity, and applications.

N-(4-Bromophenyl)furan-2-carboxamide

- Molecular Formula: C₁₁H₈BrNO₂

- Synthesis : Prepared via reaction of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) with triethylamine, achieving 94% yield at room temperature .

- Reactivity : Undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (yields: 32–83%). Electron-donating groups on boronic acids enhance yields, while bulky/electron-withdrawing groups reduce efficiency (e.g., 38% yield for compound 5b ) .

- Applications : Explored for antibacterial activity against drug-resistant pathogens (e.g., A. baumannii, MRSA) .

- Key Difference : The furan ring (oxygen-containing heterocycle) imparts distinct electronic properties compared to the chlorinated pyridine core in the target compound, influencing both reactivity and biological activity.

N-(4-Bromophenyl)quinoline-2-carboxamide (5c)

- Molecular Formula : C₁₇H₁₁BrN₂O

- Synthesis: Synthesized under microwave irradiation using quinoline-2-carboxylic acid and 4-bromoaniline with catalysts (e.g., p-toluenesulfonic acid) in solvents like DMF or chlorobenzene .

- Key Difference: The quinoline system (a fused bicyclic aromatic ring) provides greater π-conjugation and steric bulk compared to the monocyclic pyridine in the target compound. This structural feature may enhance binding affinity in biological targets or metal coordination.

N-(4-Bromophenyl)naphthalene-2-carboxamide (6)

- Molecular Formula: C₁₇H₁₂BrNO

- Synthesis : Similar microwave-assisted amidation using 2-naphthoic acid and 4-bromoaniline .

Palladium Complexes with N-(4-Bromophenyl)pyridine-2-carboxamide Ligands

- Structure : Bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium (C1) forms a square-planar Pd(II) complex with two bidentate ligands coordinated via pyridine-N and deprotonated amide-N atoms .

- Applications : Pd(II) complexes are studied for anticancer activity, leveraging structural similarities to platinum-based drugs like cisplatin. The pyridine-2-carboxamide ligand’s coordination mode contrasts with the 2-chloropyridine-4-carboxamide structure, where the chloro substituent may alter metal-binding selectivity or steric effects .

(2E)-N-(4-Bromophenyl)-3-phenylprop-2-enamide (4-BCA)

- Molecular Formula: C₁₆H₁₂BrNO

- Structure : Features a cinnamamide (α,β-unsaturated carbonyl) group instead of a heterocyclic ring .

Comparative Data Tables

Table 2: Reactivity in Cross-Coupling Reactions

Biological Activity

N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and molecular interactions of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a bromophenyl and chlorine atom, alongside a carboxamide functional group. This unique structure is believed to influence its biological activity significantly. The synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For instance, derivatives with structural similarities have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Activity Level |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | Staphylococcus | High |

| This compound | Various | Promising |

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Molecular docking studies suggest that this compound interacts effectively with cancer-related proteins, potentially inhibiting their function .

Table 2: Anticancer Activity Assay Results

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF7 | 5.0 |

| Compound D | SGC-7901 | 3.5 |

| This compound | MCF7 | 4.0 |

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the halogenated phenyl groups enhance the compound's binding affinity to target proteins involved in critical biological pathways, including those related to tumor progression and microbial resistance .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating various derivatives of similar structures found that certain compounds exhibited potent antimicrobial activity, suggesting that modifications in the halogenation pattern could enhance efficacy against resistant strains .

- Anticancer Screening : In vitro studies on MCF7 cells indicated that specific substitutions on the pyridine ring could lead to increased cytotoxicity, highlighting the importance of structural optimization in drug design .

- Molecular Docking Studies : Utilizing software such as Schrodinger v11.5, researchers have modeled the interaction of this compound with target proteins, revealing potential binding sites and interactions that could explain its biological activities .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and bromophenyl groups). 2D NMR (HSQC, HMBC) resolves connectivity .

- Mass spectrometry : High-resolution Q-TOF MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.98) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect trace impurities .

- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and C-Br/C-Cl vibrations (550–750 cm⁻¹) validate functional groups .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced

Single-crystal X-ray diffraction determines bond lengths, angles, and conformation. For example:

- Sample preparation : Crystals grown via slow evaporation (e.g., ethanol/water) yield suitable diffraction quality .

- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 100–293 K minimizes thermal motion artifacts .

- Refinement : SHELX software refines structures, with R-factors <0.06 indicating high accuracy . Key parameters include torsional angles between pyridine and bromophenyl groups, which influence molecular packing .

What computational approaches are suitable for modeling the electronic structure of this compound?

Advanced

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., amide oxygen as a hydrogen-bond acceptor) .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in cross-coupling reactions .

- Solvent effects : PCM (Polarizable Continuum Model) simulations in DMF align with experimental solvatochromism .

Validation involves comparing calculated vs. experimental IR/NMR data .

How do substituent variations on the phenyl ring affect the compound’s reactivity and biological activity?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase electrophilicity at the amide carbonyl, enhancing nucleophilic attack (e.g., hydrolysis or enzyme inhibition) .

- Halogen position : Para-bromo substituents improve stability vs. meta-substituted analogs, as shown in thermal gravimetric analysis (TGA) .

- Biological activity : Derivatives with 4-bromophenyl groups exhibit higher affinity in kinase inhibition assays due to hydrophobic interactions with binding pockets .

Data contradiction note : Some studies report conflicting bioactivity trends due to crystal polymorphism—variable packing modes alter solubility and bioavailability .

What strategies address discrepancies in reported pharmacological activities of this compound analogs?

Q. Advanced

- Crystallographic analysis : Polymorph screening (e.g., via slurry conversion) identifies stable forms with consistent bioactivity .

- Kinetic studies : Time-dependent IC₅₀ measurements differentiate true inhibition from assay artifacts (e.g., compound aggregation) .

- Metabolite profiling : LC-MS/MS detects degradation products that may skew activity results .

How is the compound utilized in materials science applications?

Q. Advanced

- Coordination polymers : The amide and pyridine moieties act as ligands for transition metals (e.g., Cu²⁺), forming frameworks with tunable porosity .

- Thermal stability : TGA shows decomposition >250°C, suitable for high-temperature applications .

- Optoelectronic properties : DFT predicts charge-transfer transitions in UV-Vis spectra, relevant to organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.